molecular formula C14H15ClN2 B1409491 4-Chloro-2-piperidin-1-yl-quinoline CAS No. 1351383-92-0

4-Chloro-2-piperidin-1-yl-quinoline

Cat. No.: B1409491
CAS No.: 1351383-92-0
M. Wt: 246.73 g/mol
InChI Key: AFRXOAFGWSOYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-piperidin-1-yl-quinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Biochemical Analysis

Biochemical Properties

4-Chloro-2-piperidin-1-yl-quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cholinesterase enzymes, where this compound acts as an inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . Additionally, it has been shown to interact with kinases, modulating their activity and affecting downstream signaling pathways . These interactions highlight the compound’s potential in modulating biochemical processes and its therapeutic relevance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and promoting cell cycle arrest . It also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival . Furthermore, the compound impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound inhibits cholinesterase enzymes by binding to their active sites, preventing the hydrolysis of acetylcholine . It also modulates kinase activity by interacting with their catalytic domains, affecting phosphorylation events and downstream signaling . Additionally, the compound influences gene expression by binding to transcription factors and epigenetic regulators, leading to changes in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of cholinesterase activity and prolonged activation of apoptotic pathways . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enhanced cholinergic signaling and inhibition of tumor growth . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which toxicity becomes apparent . These findings underscore the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with metabolic enzymes, influencing metabolic flux and the levels of key metabolites . Additionally, this compound affects the activity of enzymes involved in energy metabolism, such as glycolysis and oxidative phosphorylation, altering cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, affecting its distribution and accumulation within different cellular compartments . These transport and distribution mechanisms play a crucial role in determining the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct this compound to specific subcellular compartments, influencing its activity and function . For example, the compound’s localization in the nucleus allows it to modulate gene expression by interacting with transcription factors and chromatin modifiers . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-piperidin-1-yl-quinoline typically involves the reaction of 4-chloroquinoline with piperidine under specific conditions. One common method includes:

    Starting Materials: 4-chloroquinoline and piperidine.

    Catalysts and Solvents: The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and carried out in a solvent like dimethylformamide (DMF) or toluene.

    Reaction Conditions: The mixture is heated to a temperature range of 80-120°C for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted synthesis can also be employed to reduce reaction time and energy consumption.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-piperidin-1-yl-quinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an inhibitor of enzymes and receptors.

    Medicine: Explored for its antimalarial, antibacterial, and anticancer properties.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-piperidin-1-yl-quinoline stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of chloro and piperidinyl groups makes it a versatile intermediate for further chemical modifications and applications in diverse fields.

Properties

IUPAC Name

4-chloro-2-piperidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c15-12-10-14(17-8-4-1-5-9-17)16-13-7-3-2-6-11(12)13/h2-3,6-7,10H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRXOAFGWSOYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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